FAAH Inhibitory Activity: Class-Level Scaffold Potential Without Compound-Specific Data
No direct FAAH inhibition data (IC50, Ki) are publicly available for CAS 946236-13-1. The Sanofi patent [1] discloses that certain alkylthiazole carbamates achieve nanomolar to sub-nanomolar FAAH inhibition, but the specific 3-fluoro-4-methylphenyl methyl carbamate congener is not among the exemplified compounds with reported values. Thus, any differentiation claim relative to, for example, the ethyl ester analog or the 4-chlorophenyl variant must be treated as unsubstantiated.
| Evidence Dimension | FAAH enzyme inhibition |
|---|---|
| Target Compound Data | Not reported |
| Comparator Or Baseline | Exemplified alkylthiazole carbamates in patent (e.g., compounds with Ki in pM–nM range) |
| Quantified Difference | Cannot be calculated; target compound data absent |
| Conditions | Human recombinant FAAH enzyme assay (patent conditions) |
Why This Matters
Without compound-specific FAAH inhibition data, no evidence-based justification exists for selecting this compound over better-characterized FAAH inhibitors from the same patent family.
- [1] Abouabdellah A, Goerlitzer J, Hamley P, Ravet A. Alkylthiazol carbamate derivatives, preparation thereof and therapeutic use thereof. U.S. Patent 8,912,218. 2014. Assigned to Sanofi. View Source
